molecular formula C9H7ClN2O B13613574 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B13613574
M. Wt: 194.62 g/mol
InChI Key: DDDLHOAKORTBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and an appropriate amine.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile scaffold for the development of new pharmaceuticals and research tools.

Biological Activity

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

  • Molecular Formula : C7_7H5_5ClN2_2
  • Molecular Weight : 152.58 g/mol
  • CAS Number : 55052-27-2

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including this compound, exhibit various mechanisms of action:

  • Cytotoxic Activity : A study highlighted that several derivatives of pyrrolo[2,3-b]pyridine possess cytotoxic properties against cancer cell lines. The inhibition of the HGF/MET signaling pathway has been identified as a potential therapeutic target for these compounds .
  • Antibacterial Activity : Recent investigations have shown that derivatives of pyrrole, including those related to this compound, demonstrate potent antibacterial effects against various pathogens. For instance, certain derivatives have displayed MIC values significantly lower than standard antibiotics like ciprofloxacin .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Type Target Pathogen/Cancer Cell Line IC/MIC Value Reference
CytotoxicityVarious cancer cell linesIC50 values < 10 µM
AntibacterialStaphylococcus aureusMIC = 3.12 µg/mL
AntitubercularMycobacterium tuberculosisMIC = 5 µM

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of a series of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. Among these, this compound showed promising results with significant inhibition of cell proliferation at low concentrations. The mechanism was linked to the disruption of the HGF/MET signaling pathway, which is crucial in tumor progression.

Case Study 2: Antibacterial Properties

In another study focusing on antibacterial activity, derivatives including this compound were tested against common bacterial strains. The compound exhibited strong activity against Staphylococcus aureus with an MIC value comparable to leading antibiotics. This suggests its potential as a template for developing new antibacterial agents.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)7-2-3-8(10)11-9(7)12/h2-5H,1H3

InChI Key

DDDLHOAKORTBBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=C(C=C2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.